molecular formula C8H10BrNO B2523115 2-(3-Bromo-6-methylpyridin-2-yl)ethanol CAS No. 2309464-09-1

2-(3-Bromo-6-methylpyridin-2-yl)ethanol

Cat. No. B2523115
CAS RN: 2309464-09-1
M. Wt: 216.078
InChI Key: DLARCQHIJVJJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the optimization of reaction conditions such as temperature and mole ratios. For example, the synthesis of a Schiff base compound was achieved by condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol . Another compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with specific reaction conditions . These methods suggest that the synthesis of "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" could potentially involve similar condensation reactions and careful optimization of reaction parameters.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as single-crystal X-ray diffraction, IR spectra, and NMR spectroscopy. For instance, the Schiff base compound mentioned earlier adopts a trans configuration about the C=N double bond, and the benzene and pyridine rings are nearly coplanar . Similarly, the compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol is a symmetrical molecule with intramolecular hydrogen bonds, crystallizing in a monoclinic system . These findings suggest that "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" may also exhibit specific geometric configurations and intramolecular interactions that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "2-(3-Bromo-6-methylpyridin-2-yl)ethanol." However, the synthesis of related compounds involves reactions such as complexation with metal ions, as seen in the formation of Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols . This suggests that "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" might also participate in complexation reactions or other chemical transformations that could be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. For example, the Schiff base compound has a density of 1.683 g/cm³ and exhibits excellent antibacterial activities . The solvent effect on complexation reactions is also studied, indicating that solvent choice can significantly affect the properties of the resulting complexes . These insights imply that "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" would have its own unique set of physical and chemical properties, which could include solubility, density, and potential biological activities, and these would need to be determined through empirical studies.

Scientific Research Applications

Fluorescent Probes for Metal Ions

2-((Naphthalen-6-yl)methylthio)ethanol (HL), a compound related to 2-(3-Bromo-6-methylpyridin-2-yl)ethanol through its pyridine structure, has been synthesized and identified as a highly selective fluorescent sensor for Al(3+) ions within the physiological pH range. This selectivity is not interfered with by various other metal ions or anions, making it a potent tool for detecting Al(3+) bound to cells through fluorescence microscopy. Computational studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) have supported the experimental findings, highlighting the compound's utility in biological and environmental monitoring applications Banerjee et al., 2012.

Polymerization Processes

Research into the atom transfer radical dispersion polymerization of 4-vinylpyridine (4VP) in an ethanol/water mixture has revealed a two-stage polymerization process. Initially, a diblock copolymer forms, followed by the main polymerization in micelles. This process, utilizing 2-bromoisobutyryl-terminated poly(ethylene glycol) methyl ether, demonstrates the potential for creating stable micelles with functional cores, useful in materials science for drug delivery systems and nanotechnology Wan & Pan, 2007.

Water Oxidation Catalysts

A series of Ru complexes have been synthesized that show promise in water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, exhibit electronic absorption and redox properties modulated by the electron donor/acceptor ability of the axial ligand. Notably, these complexes can catalyze oxygen evolution in acidic conditions, with significant turnover numbers, indicating their potential in catalysis and energy conversion applications Zong & Thummel, 2005.

Coordination Chemistry and Polymer Formation

The coordination chemistry of compounds like 6-methylpyridine-2-methanol with transition metal salts has been explored, revealing diverse products ranging from hydrogen-bonded helicates to 1-D helical coordination polymers and cubanes. These findings underscore the versatility of pyridine-alcohol ligands in synthesizing complex structures with potential applications in materials science, catalysis, and molecular recognition Telfer et al., 2008.

Synthetic Chemistry and Reaction Mechanisms

Studies on the thermal decomposition of bromo-methyl-triazolopyridines under pressure have provided insights into the formation of pyridylcarbene intermediates and subsequent stabilization products. This research contributes to the understanding of reaction mechanisms in synthetic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science Abarca et al., 2006.

properties

IUPAC Name

2-(3-bromo-6-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-2-3-7(9)8(10-6)4-5-11/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLARCQHIJVJJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.